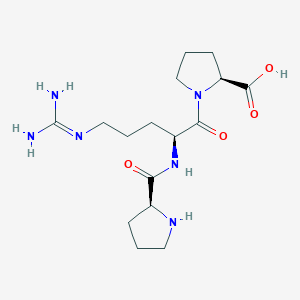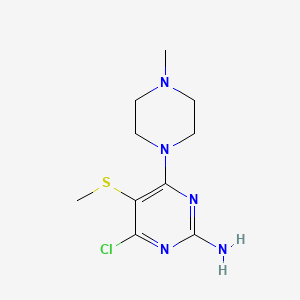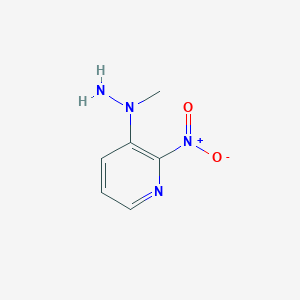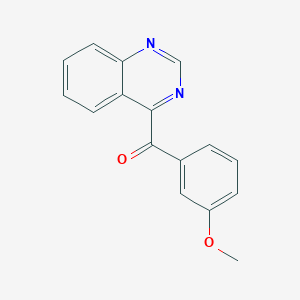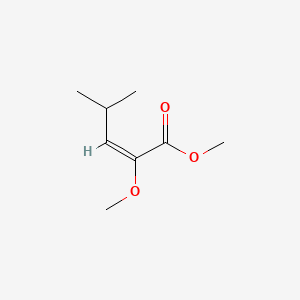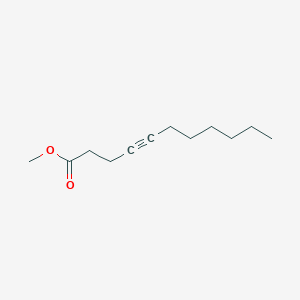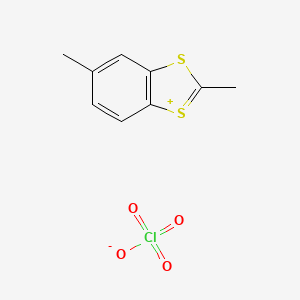
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodithiolium core with two methyl groups at the 2 and 5 positions, and it is paired with a perchlorate anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate typically involves the following steps:
Formation of the Benzodithiolium Core: The initial step involves the cyclization of appropriate precursors to form the benzodithiolium ring. This can be achieved through the reaction of 2,5-dimethylthiophenol with sulfur and a suitable oxidizing agent.
Ion Exchange: The final step involves the exchange of the counterion to perchlorate. This can be done by treating the intermediate compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzodithiolium core to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the benzodithiolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodithiolium derivatives.
Substitution: Various substituted benzodithiolium compounds.
科学的研究の応用
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
- 2,5-Dimethyl-1,3-benzothiazolium perchlorate
- 2,5-Dimethyl-1,3-benzoxazolium perchlorate
- 2,5-Dimethyl-1,3-benzimidazolium perchlorate
Uniqueness
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate is unique due to its benzodithiolium core, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
特性
CAS番号 |
55475-86-0 |
|---|---|
分子式 |
C9H9ClO4S2 |
分子量 |
280.8 g/mol |
IUPAC名 |
2,5-dimethyl-1,3-benzodithiol-1-ium;perchlorate |
InChI |
InChI=1S/C9H9S2.ClHO4/c1-6-3-4-8-9(5-6)11-7(2)10-8;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
PXYWUHHAPNOQRF-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=C(C=C1)[S+]=C(S2)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


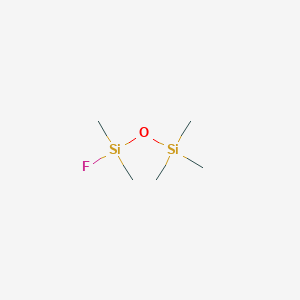
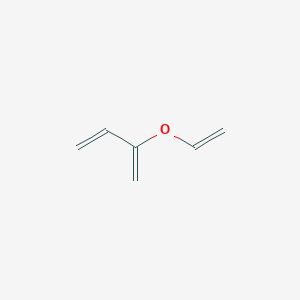
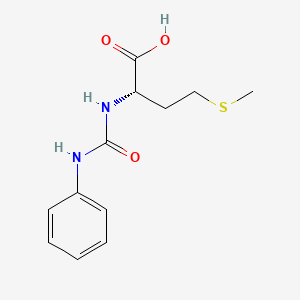
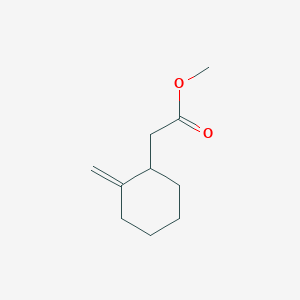
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
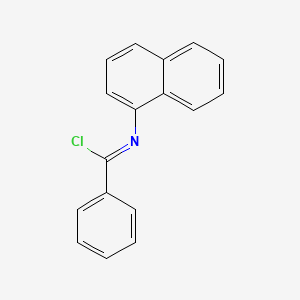
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
